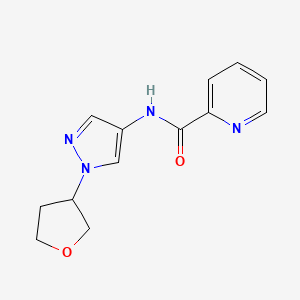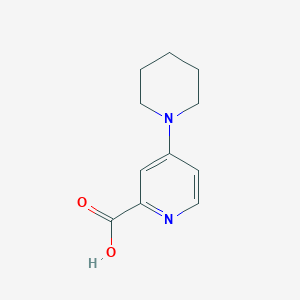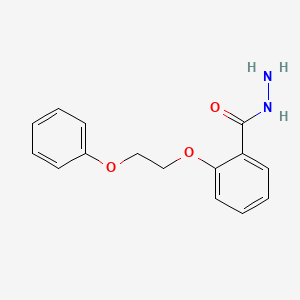
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide is a compound that is likely to be of interest in the field of medicinal chemistry due to its structural features, which suggest potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start from basic building blocks like picolinic acid. For instance, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide is achieved through a nucleophilic substitution reaction starting from 4-chloropicolinic acid, which suggests that similar methods could potentially be applied to synthesize N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide . Additionally, the use of catalysts such as TBTU and bases like diisopropyl ethylamine in acetonitrile at room temperature is a common strategy to achieve high yield and purity in the synthesis of pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The presence of substituents on the pyrazole ring, such as the tetrahydrofuran-3-yl group in the compound of interest, can significantly influence the chemical and biological properties of the molecule. The stereochemistry of these substituents is also crucial, as seen in the asymmetric synthesis of related compounds, which can lead to high diastereofacial selectivity .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The aminophenoxy group in related compounds suggests that amide bond formation reactions are relevant, as they are a key step in the synthesis of many biologically active molecules . The presence of a tetrahydrofuran substituent in the compound of interest may also offer unique reactivity, potentially through ring-opening reactions or interactions with other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide would be influenced by its molecular structure. The presence of heteroatoms such as nitrogen and oxygen could affect its polarity, solubility, and hydrogen bonding capacity. These properties are critical when considering the pharmacokinetic profile of the compound, as they can impact its absorption, distribution, metabolism, and excretion (ADME) characteristics. The synthesis of related compounds with high purity also indicates that careful control of reaction conditions can lead to products with desirable physical and chemical properties .
科学的研究の応用
Application in Catalysis and Material Science
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide and its derivatives have been explored in the context of catalysis and material science. For instance, a study on organoiridium complexes, including compounds similar to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide, showed that these complexes can act as effective catalysts for water oxidation and NAD+/NADH transformations, key reactions in light-dependent natural photosynthesis (Bucci et al., 2017).
Biomedical Research
In biomedical research, derivatives of picolinamide, which is structurally related to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide, have been synthesized and characterized for their potential applications. For example, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, a significant intermediate for producing many biologically active compounds, illustrates the relevance of such chemical structures in developing new therapeutic agents (Xiong et al., 2018).
Sensor Development
The development of novel carboxamide-based sensors for detecting metal ions like Hg2+, Zn2+, and Cd2+ is another area where derivatives of picolinamide have been utilized. These compounds, including ligands structurally similar to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide, have shown potential in creating off-on switch fluorescence sensors, indicating their utility in environmental monitoring and possibly medical diagnostics (Kiani et al., 2020).
Organic Synthesis
The compound and its derivatives are also significant in organic synthesis. For instance, copper-mediated picolinamide-directed regioselective cross-coupling reactions have been developed, which are relevant for synthesizing complex organic molecules (Pradhan et al., 2017). This highlights the utility of such compounds in advanced organic synthesis techniques.
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is particularly reactive or volatile, it could pose a risk of fire or explosion. If it’s toxic or corrosive, it could pose a risk to health. Proper handling and storage procedures should be followed to minimize these risks .
特性
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(12-3-1-2-5-14-12)16-10-7-15-17(8-10)11-4-6-19-9-11/h1-3,5,7-8,11H,4,6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXOXXLPPYEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)

![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)

![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)




![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)